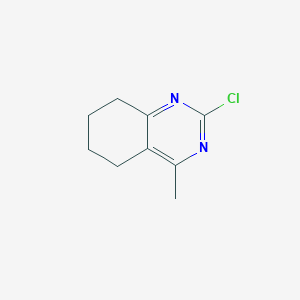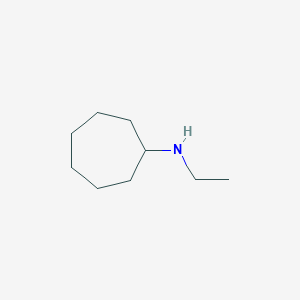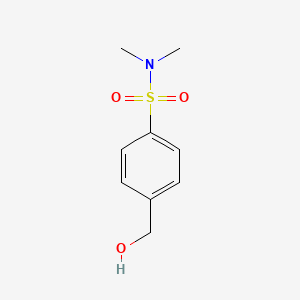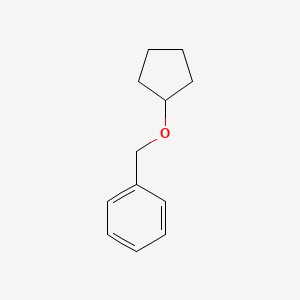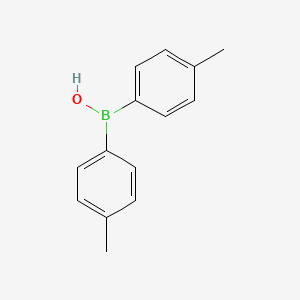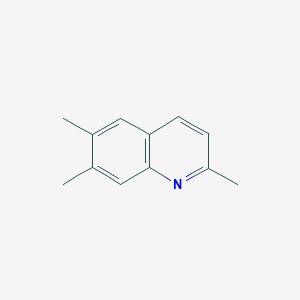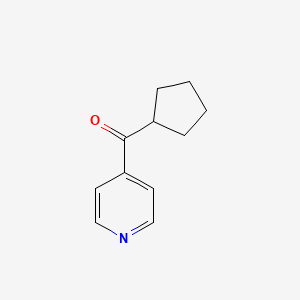
环戊基(吡啶-4-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopentyl(pyridin-4-yl)methanone, also known as CPPM, is a cyclic ketone compound that has been used in a variety of scientific research applications. CPPM is a versatile compound that can be used for synthetic and analytical applications due to its unique properties.
科学研究应用
合成和结构分析
- 致力于合成和晶体结构分析的涉及吡啶衍生物缩合反应的化合物研究揭示了一系列具有潜在抗菌和抗氧化活性的化合物。值得注意的是,这些化合物表现出中等的抗真菌活性,对新隐球菌具有显着的效果,表明它们在抗菌和抗真菌领域的潜在应用 (Rusnac 等人,2020)。
抗菌和抗真菌应用
- 一项关于从抗结核药物合成吲唑-2-基(吡啶-4-基)甲酮及其对结核分枝杆菌 H37 Ra 细胞系的筛选的研究显示出中等的抗结核活性,与标准药物相当。这突出了它们作为抗结核剂的潜力 (Napoleon 等人,2015)。
催化和聚合
- 已经合成和表征了含有双齿 N-环烷基取代化合物的钯(II)配合物,显示出对甲基丙烯酸甲酯 (MMA) 聚合的高催化活性。这项研究强调了这些配合物在催化生产具有特定性质的聚合物中的效用 (Kim 等人,2014)。
手性中间体生产
- 关于手性中间体(如 (S)-(4-氯苯基)-(吡啶-2-基)甲醇)的生产研究,这是抗过敏药物盐酸倍他司汀的关键中间体,证明了使用分离微生物的生物催化过程的效率。此类研究展示了这些化合物在为药物创造手性中间体中的应用 (Ni 等人,2012)。
绿色化学和高效合成
- 在液-液双相微反应系统中合成 S-(4-氯苯基)-(吡啶-2-基)甲醇代表了一种绿色、经济且高效的方法。这种方法不仅提高了底物耐受性并减少了产物抑制,而且还显着缩短了合成时间,突出了绿色化学原理在复杂有机化合物合成中的重要性 (Chen 等人,2021)。
作用机制
Target of Action
Compounds with similar structures, such as pyrido[3,4-g]quinazolines, have been identified as inhibitors of protein kinases like cdk2 .
Mode of Action
It’s worth noting that related compounds have shown to inhibit protein kinases by interacting with their active sites . This interaction can lead to changes in the protein’s function, potentially altering cellular processes.
Biochemical Pathways
If we consider the potential protein kinase inhibition, this could impact a variety of cellular processes, including cell cycle regulation, signal transduction, and apoptosis .
Result of Action
If it acts similarly to related compounds, it could potentially inhibit protein kinases, leading to alterations in cellular processes such as cell cycle progression and apoptosis .
生化分析
Biochemical Properties
Cyclopentyl(pyridin-4-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain protein kinases, which are crucial for regulating cellular processes such as cell division and metabolism . The nature of these interactions often involves binding to the active site of the enzyme, thereby preventing its normal function.
Cellular Effects
Cyclopentyl(pyridin-4-yl)methanone affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the activity of key signaling pathways involved in cell proliferation and apoptosis . This modulation can lead to changes in gene expression profiles and metabolic fluxes within the cell.
Molecular Mechanism
The molecular mechanism of action of Cyclopentyl(pyridin-4-yl)methanone involves its interaction with specific biomolecules. It binds to the active sites of enzymes, leading to their inhibition or activation. This binding can result in changes in gene expression and subsequent alterations in cellular function . Additionally, Cyclopentyl(pyridin-4-yl)methanone may interact with DNA or RNA, affecting transcription and translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cyclopentyl(pyridin-4-yl)methanone can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that Cyclopentyl(pyridin-4-yl)methanone remains stable under certain conditions but may degrade over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of Cyclopentyl(pyridin-4-yl)methanone vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects . Threshold effects have been observed, where a specific dosage is required to achieve the desired biological response. Understanding these dosage effects is crucial for developing safe and effective therapeutic applications.
Metabolic Pathways
Cyclopentyl(pyridin-4-yl)methanone is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the cell. These interactions can affect metabolic flux and the levels of specific metabolites . The compound’s metabolism may also influence its overall efficacy and safety as a therapeutic agent.
Transport and Distribution
The transport and distribution of Cyclopentyl(pyridin-4-yl)methanone within cells and tissues are essential for its biological activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can impact its therapeutic potential and toxicity.
Subcellular Localization
Cyclopentyl(pyridin-4-yl)methanone’s subcellular localization is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall biological effects.
属性
IUPAC Name |
cyclopentyl(pyridin-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-11(9-3-1-2-4-9)10-5-7-12-8-6-10/h5-9H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBBYZHHLIGOLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70484030 |
Source


|
| Record name | cyclopentyl(pyridin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70484030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60148-11-0 |
Source


|
| Record name | Cyclopentyl-4-pyridinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60148-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cyclopentyl(pyridin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70484030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methoxy-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1355127.png)
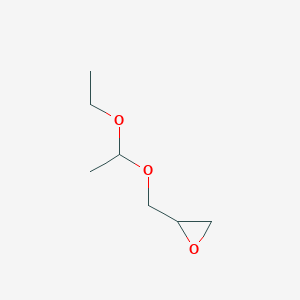
![3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride](/img/structure/B1355130.png)
